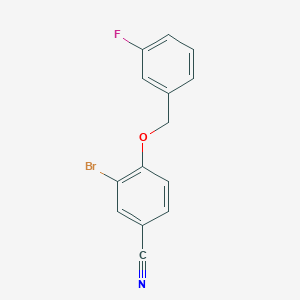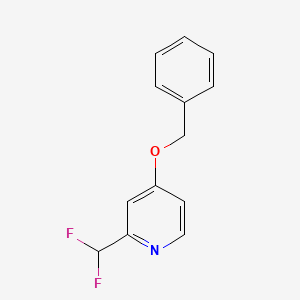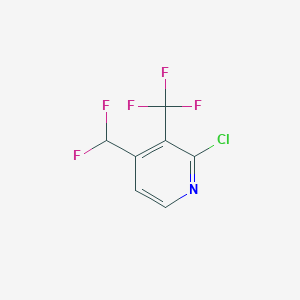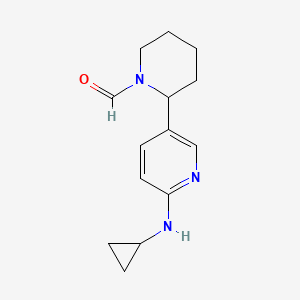
2-(6-(Cyclopropylamino)pyridin-3-yl)piperidine-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-(Cyclopropylamino)pyridin-3-yl)piperidine-1-carbaldehyde is a chemical compound with the molecular formula C14H19N3O and a molecular weight of 245.32 g/mol . This compound is notable for its unique structure, which includes a piperidine ring, a pyridine ring, and a cyclopropylamino group. It is primarily used in research and development due to its reactivity and selectivity .
Preparation Methods
The synthesis of 2-(6-(Cyclopropylamino)pyridin-3-yl)piperidine-1-carbaldehyde typically involves several steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide, catalyzed by a palladium complex. The reaction conditions are generally mild and tolerant of various functional groups .
The use of high-purity reagents and controlled reaction conditions is essential to ensure the quality and yield of the final product .
Chemical Reactions Analysis
2-(6-(Cyclopropylamino)pyridin-3-yl)piperidine-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine or pyridine rings.
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(6-(Cyclopropylamino)pyridin-3-yl)piperidine-1-carbaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(6-(Cyclopropylamino)pyridin-3-yl)piperidine-1-carbaldehyde involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit or activate specific signaling pathways, leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
2-(6-(Cyclopropylamino)pyridin-3-yl)piperidine-1-carbaldehyde can be compared with other similar compounds, such as:
Pyridine derivatives: These compounds share the pyridine ring structure and often exhibit similar biological activities.
Piperidine derivatives: Compounds with a piperidine ring are commonly used in pharmaceuticals and agrochemicals due to their stability and reactivity.
Cyclopropylamino derivatives: These compounds contain the cyclopropylamino group, which can enhance their biological activity and selectivity.
The uniqueness of this compound lies in its combination of these structural features, which confer specific reactivity and selectivity that can be leveraged in various scientific and industrial applications .
Properties
Molecular Formula |
C14H19N3O |
|---|---|
Molecular Weight |
245.32 g/mol |
IUPAC Name |
2-[6-(cyclopropylamino)pyridin-3-yl]piperidine-1-carbaldehyde |
InChI |
InChI=1S/C14H19N3O/c18-10-17-8-2-1-3-13(17)11-4-7-14(15-9-11)16-12-5-6-12/h4,7,9-10,12-13H,1-3,5-6,8H2,(H,15,16) |
InChI Key |
ZUGBSDUQVKWXNU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C(C1)C2=CN=C(C=C2)NC3CC3)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5,7-Dichloro-N-(m-tolyl)thiazolo[4,5-d]pyrimidine-2-sulfonamide](/img/structure/B13001658.png)
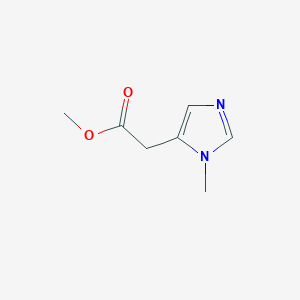
![3-[(2-Methylpropyl)sulfanyl]azetidine hydrochloride](/img/structure/B13001673.png)
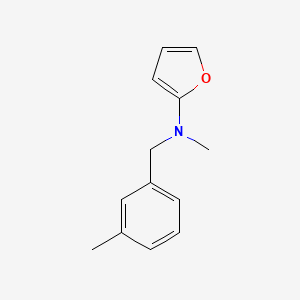
![3-(4-Chlorophenyl)-2,5-dithioxo-2,3,5,6-tetrahydrothiazolo[4,5-d]pyrimidin-7(4H)-one](/img/structure/B13001678.png)
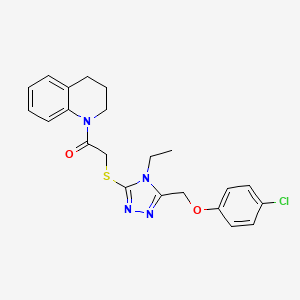
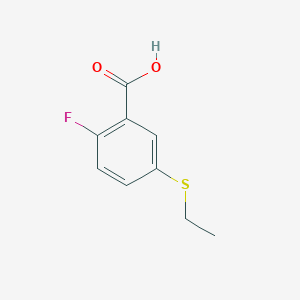
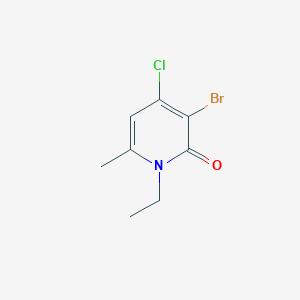
![7-Cyanobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13001703.png)
